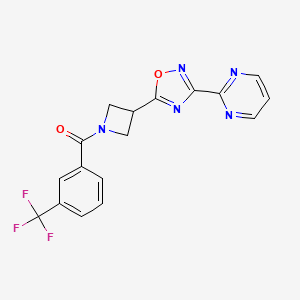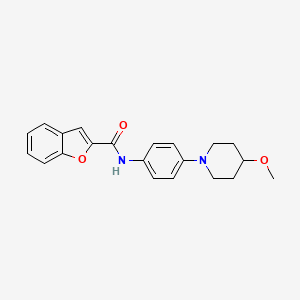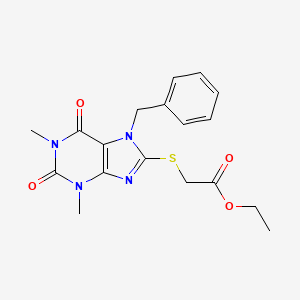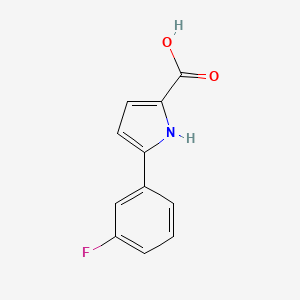
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid, also known as FPCA, is a chemical compound that has been widely used in scientific research. This compound is a pyrrole derivative that has a fluorophenyl group attached to it. FPCA has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects by interacting with specific biological targets. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, which leads to increased relaxation and decreased anxiety. This compound has also been shown to increase serotonin and dopamine levels in the brain, which can lead to improved mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound is also highly selective for its biological targets, which makes it useful for studying specific pathways and mechanisms. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods. Another area of interest is the development of this compound analogs with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential as a therapeutic agent. It has been shown to interact with specific biological targets and has a variety of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more efficient synthesis methods and the development of this compound analogs with improved pharmacological properties.
Métodos De Síntesis
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been used successfully to synthesize this compound.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of biological targets, including the GABA-A receptor, the serotonin transporter, and the dopamine transporter. This compound has also been studied for its potential as a treatment for anxiety, depression, and addiction.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKEGQCZGIBSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2379036.png)
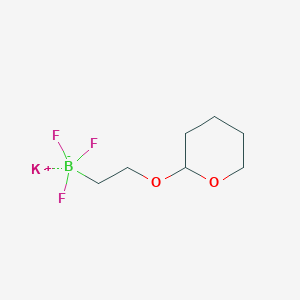

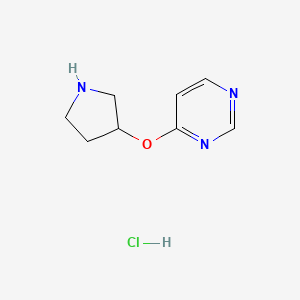

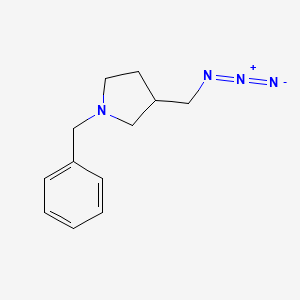

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2379045.png)


